3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride
Description
The compound 3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride is a synthetic bicyclic amine derivative featuring a fused 8-azabicyclo[3.2.1]octane core substituted at the 3-position with a (5-methylfuran-2-yl)methyl group. This structure shares similarities with tropane alkaloids (e.g., cocaine) and other synthetic ligands targeting neurotransmitter receptors.
Properties
Molecular Formula |
C13H20ClNO |
|---|---|
Molecular Weight |
241.76 g/mol |
IUPAC Name |
3-[(5-methylfuran-2-yl)methyl]-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-9-2-5-13(15-9)8-10-6-11-3-4-12(7-10)14-11;/h2,5,10-12,14H,3-4,6-8H2,1H3;1H |
InChI Key |
FVQATZURTOFMKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CC2CC3CCC(C2)N3.Cl |
Origin of Product |
United States |
Preparation Methods
Enantioselective and Stereoselective Approaches
The core structure of 8-azabicyclo[3.2.1]octane is central to many natural products and pharmacologically active compounds, including tropane alkaloids. Its stereocontrolled synthesis has been extensively studied, with recent advances focusing on enantioselective cycloaddition reactions.
Intramolecular Diels-Alder Reaction of Furan Dienes (IMDAF):
This method involves the intramolecular cycloaddition of a furan-based precursor to form the bicyclic system with high regio- and stereoselectivity. Short tethers (≤4 atoms) favor the formation of trans-fused, exo-positioned products, which are precursors for further functionalization. The reaction's stereochemistry is confirmed via NMR coupling constants and X-ray crystallography, demonstrating a preference for thermodynamically stable trans-fused products.Asymmetric Catalytic Reactions:
Enantioselective catalysis, such as bifunctional iminophosphorane catalysis, has been employed to generate enantiomerically pure bicyclic scaffolds with high stereocontrol. These methods are crucial for synthesizing biologically active enantiomeric compounds.
Key Reagents and Conditions
Functionalization with 5-Methylfuran-2-ylmethyl Group
Formation of the Furan-Substituted Intermediate
The key step involves attaching the 5-methylfuran-2-ylmethyl moiety to the bicyclic core. This is typically achieved through nucleophilic substitution or alkylation reactions on suitable precursors.
Preparation of 5-Methylfuran-2-ylmethyl Derivatives:
The furan derivative can be synthesized via methylation of furan-2-carboxaldehyde or furan-2-methanol, followed by oxidation to form the methylfuran-2-ylmethyl group.Coupling to the Bicyclic Core:
The nucleophilic nitrogen or a suitable leaving group on the core can be alkylated with the furan derivative under basic conditions (e.g., potassium carbonate in acetonitrile) at ambient temperature, ensuring regioselectivity and minimizing side reactions.
Reaction Conditions and Optimization
Final Salt Formation: Hydrochloride
After successful attachment of the heteroaryl methyl group, the free base is converted into its hydrochloride salt for enhanced stability and solubility.
- Procedure:
The free amine is dissolved in anhydrous ethanol or methanol, and an excess of hydrogen chloride gas or concentrated hydrochloric acid is bubbled or added dropwise at low temperature (0°C). The mixture is stirred until salt formation is complete, then concentrated and dried under vacuum.
| Reagents | Conditions | Yield | Notes | Reference |
|---|---|---|---|---|
| HCl gas or HCl solution | 0°C, stirring | Quantitative | Ensures complete salt formation |
Summary of the Synthesis Pathway
Additional Considerations and Research Findings
Reaction Optimization:
The stereoselectivity and yield of each step depend heavily on solvent choice, temperature, and the presence of chiral auxiliaries or catalysts. For example, polar solvents like acetonitrile facilitate cycloaddition reactions, while non-polar solvents may favor alkylation steps.Yield Data:
Reported yields for the key steps range from 70% to over 90%, with enantioselective reactions achieving enantiomeric excesses exceeding 90%. The overall yield depends on the efficiency of each individual step and purification process.Research Trends: Recent advances focus on asymmetric catalysis to improve stereocontrol, as well as green chemistry approaches to reduce solvent and reagent waste.
Chemical Reactions Analysis
Types of Reactions
3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different bicyclic structures.
Substitution: Various substituents can be introduced into the bicyclic framework through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield various reduced bicyclic compounds.
Scientific Research Applications
3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Mechanism of Action
The mechanism of action of 3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various physiological effects, including analgesic and anti-inflammatory responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Bicyclic Framework
The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a common structural motif in neuroactive compounds. Key derivatives include:
Key Observations :
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
- Cocaine: Binds to dopamine, serotonin, and norepinephrine transporters with IC50 values in the nM range .
- RTI-336 : Shows higher selectivity for serotonin transporters (SERT) over dopamine (DAT), reducing abuse liability .
- Target Compound : The (5-methylfuran-2-yl)methyl group may confer affinity for opioid or chemokine receptors, as seen in bivalent ligands targeting μ-opioid receptor (MOR) and CCR5 .
Physicochemical Properties
| Property | Target Compound (Inferred) | Cocaine Hydrochloride | RTI-336 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~285 (estimated) | 339.8 | 429.38 |
| LogP (Lipophilicity) | Moderate (furan group) | 2.3 | 4.1 |
| Solubility | Likely polar (HCl salt) | Highly soluble | Moderate in DMSO |
Notes:
- The furan group in the target compound may enhance aqueous solubility compared to purely aromatic substituents.
- RTI-336’s higher molecular weight and lipophilicity correlate with prolonged receptor occupancy .
Biological Activity
3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound is characterized by a furan moiety and an azabicyclo framework, which may enhance its interaction with biological targets, particularly neurotransmitter receptors.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 241.76 g/mol. The compound's structure integrates a five-membered furan ring substituted at the 5-position with a methyl group, linked to the bicyclic azabicyclo[3.2.1]octane system through a methylene bridge.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1824050-14-7 |
| Molecular Formula | |
| Molecular Weight | 241.76 g/mol |
Biological Activity
The biological activity of this compound is primarily associated with its potential as a pharmacological agent . Compounds with similar structures have been identified as monoamine neurotransmitter reuptake inhibitors , which are crucial in the treatment of various neuropsychiatric disorders such as depression and anxiety.
Research indicates that the unique combination of the furan moiety and the bicyclic nitrogen-containing framework may enhance binding affinity to neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction is essential for modulating neurotransmitter levels in the brain, thereby influencing mood and cognitive functions.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of compounds related to this compound:
-
Neurotransmitter Receptor Binding Studies :
- A study indicated that derivatives of azabicyclo[3.2.1]octane exhibit significant binding affinity for serotonin and dopamine receptors, suggesting potential antidepressant and anxiolytic effects .
-
Structure-Activity Relationship (SAR) Analysis :
- Research on related pyrazole azabicyclo[3.2.1]octanes highlighted the importance of specific structural modifications in enhancing inhibitory activity against various targets, including N-acylated amino acid amidohydrolase (NAAA) . This suggests that similar modifications could be beneficial for optimizing the biological activity of this compound.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is helpful to compare it with other structurally similar compounds:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 8-Azabicyclo[3.2.1]octan (Tropane) | Bicyclic amine | Known for anticholinergic effects |
| 8-Methyl-8-azabicyclo[3.2.1]octan | Bicyclic amine | Exhibits significant biological activity related to neurotransmitter modulation |
| 5-Methylfuran | Furan derivative | Exhibits diverse biological activities; used in organic synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
